Methyl 12-oxooctadecanoate is a long chain keto fatty acid and its reaction with hydrazoic acid was studied.
Methyl 12-oxooctadecanoate
CAS No.: 2380-27-0
Cat. No.: VC20756397
Molecular Formula: C19H36O3
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380-27-0 |
|---|---|
| Molecular Formula | C19H36O3 |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | methyl 12-oxooctadecanoate |
| Standard InChI | InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 |
| Standard InChI Key | XVSPEBNRFAFNAV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)CCCCCCCCCCC(=O)OC |
Introduction
Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a fatty acid methyl ester characterized by its ketone functional group located at the 12th carbon of the octadecanoic acid chain. This compound is of significant interest in various fields, including biochemistry and pharmacology, due to its unique structural properties and potential applications.
Synthesis and Derivatives
Methyl 12-oxooctadecanoate can be synthesized through various methods, including the hydrogenation of ricinoleic acid followed by oxidation. This process allows for the generation of a pure standard for analytical comparisons. The compound's derivatives, such as deuterated forms, have been utilized in mass spectrometry studies to elucidate fragmentation patterns.
Analytical Techniques
Mass spectrometry is a critical analytical technique used to study methyl esters of oxo fatty acids like methyl 12-oxooctadecanoate. The mass spectrum reveals key diagnostic ions that help in identifying the structure and understanding the fragmentation mechanisms during analysis.
Table 2: Mass Spectrum Diagnostic Ions for Methyl 12-Oxooctadecanoate
| Ion (m/z) | Description |
|---|---|
| 185 | Beta cleavage ion containing carboxyl group |
| 242 | Beta cleavage ion |
| 153 | Ion formed by loss of methanol |
| 128 | Terminal part of the molecule |
Biological Activity and Applications
Research indicates that methyl 12-oxooctadecanoate exhibits potential biological activities, including antibacterial and antidiabetic properties. Studies have explored its role in molecular docking experiments, suggesting that it may interact effectively with specific biological targets.
Safety and Handling
Methyl 12-oxooctadecanoate should be handled with care, following appropriate safety protocols due to its classification as a combustible solid (WGK Germany Class 3). It is recommended to store the compound at -20 °C in a freezer to maintain its stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume